6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with 2-methoxypyridine-3-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde or 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid.
Reduction: Formation of 6-(4-Fluorophenyl)-2-methoxypyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
- 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid
- 6-(4-Fluorophenyl)-2-methoxypyridine-3-amine
Uniqueness
6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile is unique due to the combination of its fluorophenyl, methoxy, and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives.
Properties
CAS No. |
646030-10-6 |
---|---|
Molecular Formula |
C13H9FN2O |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9FN2O/c1-17-13-10(8-15)4-7-12(16-13)9-2-5-11(14)6-3-9/h2-7H,1H3 |
InChI Key |
STQBNKIVYOVGGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.